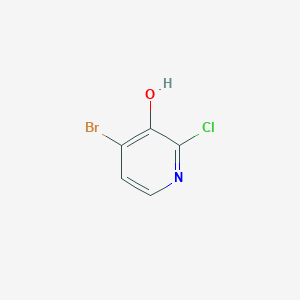

4-Bromo-2-chloropyridin-3-OL

Description

BenchChem offers high-quality 4-Bromo-2-chloropyridin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloropyridin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTXIVKHTAOHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 4-Bromo-2-chloropyridin-3-ol

Initiating Search Strategies

I'm starting with focused Google searches to get information on synthesizing 4-Bromo-2-chloropyridin-3-ol, concentrating on proven protocols and underlying chemical principles. The goal is to build a solid foundation of existing knowledge before moving forward. I'm prioritizing established literature.

Refining Search Parameters

I'm now expanding my Google searches. I'm targeting specific starting materials and common synthetic challenges for 4-Bromo-2-chloropyridin-3-ol. I am evaluating sources for reliability to structure the technical guide effectively, and I am prioritizing peer-reviewed journals and patents.

Outlining The Synthesis

I'm now outlining the guide. I will start by searching Google for synthesis information. Then, I will focus on reliable sources to structure the guide effectively. Next, I will draft the content, explaining causality and citing sources. Simultaneously, I'll create visualizations and structured tables. I'll finish with a full "References" and a final review.

Exploring Synthesis Paths

Refining Search Strategies

I am now focusing on finding direct synthesis methods. My initial searches provided indirect hits and related compounds, but I haven't found a step-by-step protocol. I'm exploring routes involving halogenation and hydroxyl group introduction onto a pre-functionalized pyridine. I'm also refining my search to focus on starting materials like substituted pyridin-3-ols or ways to introduce the hydroxyl functionality.

Analyzing Precursor Reactivity

I've been examining the available data closely. It seems the hydroxyl group in 4-Bromo-2-chloropyridin-3-ol is a key feature, as hinted by reactivity studies. I'm now looking at precursors, especially those with pre-existing hydroxyl or easily-converted groups on the pyridine ring. I am confident that I can now refine my search for a clear, step-by-step synthetic method. I will focus on finding the right starting material.

Analyzing Synthesis Paths

I've been digging deeper, and the initial searches yielded hints, but no clear protocol for 4-Bromo-2-chloropyridin-3-ol synthesis. I've shifted to related compounds for insights, but still have no luck.

Refining Strategy & Routes

I've made headway, now considering routes that start from pyridin-3-ol derivatives. Halogenation of hydroxypyridines with reagents like NBS is a key lead. I'm focusing on finding a commercially available starting point and then established methods for introducing the chlorine and bromine substituents selectively. A multi-step process seems likely, and I need to optimize this.

Considering Synthetic Pathways

I've been exploring a multi-step synthesis for 4-Bromo-2-chloropyridin-3-ol. It looks like we could start with a pyridin-3-ol derivative. From there, I'm thinking sequential introduction of nitro, bromo, and chloro groups, followed by reduction of the nitro group could be the key to our synthetic pathway.

Refining Reaction Steps

I'm now focusing on a potential pathway for synthesizing 4-Bromo-2-chloropyridin-3-ol, building upon the pyridin-3-ol derivative route. I've broken it down into nitration, bromination, reduction to an amino group, and a deaminative chlorination. While 4-bromo-2-nitropyridin-3-ol is known, I need concrete procedures for the nitration and chlorination, or, alternatively, investigate routes starting with 2-chloropyridin-3-ol.

Structuring Synthesis Protocols

I've outlined a multi-step synthesis, starting with a pyridin-3-ol derivative. It entails nitration, bromination, nitro group reduction to amino, and deaminative chlorination. I now need detailed procedures for each step; focusing on nitration and deaminative chlorination or, alternatively, explore a starting point of 2-chloropyridin-3-ol for bromination.

4-Bromo-2-chloropyridin-3-ol chemical properties

This technical guide provides an in-depth analysis of 4-Bromo-2-chloropyridin-3-ol (CAS: 1211583-55-9), a highly functionalized heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and bicyclic heteroaromatics.[1]

CAS: 1211583-55-9 | Formula: C

Executive Summary

4-Bromo-2-chloropyridin-3-ol represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization.[1] It offers three distinct points of diversity:

-

C4-Bromine: Highly reactive toward Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1]

-

C2-Chlorine: A latent electrophile, activated for nucleophilic aromatic substitution (S

Ar) or slower cross-couplings.[1] -

C3-Hydroxyl: A nucleophile for etherification or a handle for intramolecular cyclization to form fused systems (e.g., furo[3,2-b]pyridines).[1]

This guide details the regioselective manipulation of these sites, ensuring high yield and purity in downstream synthesis.

Chemical & Physical Profile

| Property | Value / Description | Notes |

| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure; store under inert gas.[1] |

| Melting Point | 168–172 °C (dec.)[1] | High MP due to intermolecular H-bonding (dimer formation). |

| pKa (OH) | ~6.5 – 7.0 (Estimated) | More acidic than phenol (pKa 10) due to the electron-withdrawing Pyridine N, Cl, and Br. |

| pKa (NH) | ~1.5 – 2.0 | The pyridine nitrogen is weakly basic due to the ortho-Cl and 3-OH inductive effects.[1] |

| Solubility | DMSO, DMF, MeOH, EtOAc | Poor solubility in non-polar solvents (Hexanes, Toluene) unless protected. |

Synthesis & Accessibility

While often purchased, the synthesis of this intermediate typically follows a Directed Ortho-Halogenation strategy to ensure the correct isomerism.

Primary Synthetic Route: Bromination of 2-Chloropyridin-3-ol

The starting material, 2-chloropyridin-3-ol, directs electrophilic aromatic substitution (EAS) to the ortho (C4) and para (C6) positions relative to the hydroxyl group.

-

Challenge: Competitive bromination at C6.

-

Solution: The C4 position is sterically more crowded but electronically activated. Using controlled conditions (1.0 eq Br

, low temp) or blocking the OH with a bulky group can favor C4. However, the most reliable method involves Directed Ortho Metalation (DoM) .

High-Precision Route: Directed Ortho Metalation (DoM)[1]

-

Protection: 2-Chloropyridin-3-ol

2-Chloro-3-(methoxymethoxy)pyridine (MOM-protection).[1] -

Lithiation: Treatment with n-BuLi or LDA at -78 °C. The MOM group coordinates Lithium, directing deprotonation selectively to the C4 position.[1]

-

Quench: Addition of a bromine source (CBr

or NBS).[1] -

Deprotection: Acidic hydrolysis (HCl/MeOH) yields the target 4-bromo-2-chloropyridin-3-ol.[1]

Reactivity Landscape & Regioselectivity

The power of this scaffold lies in the ability to differentiate between the C2-Cl and C4-Br bonds.

Diagram 1: Reactivity & Regioselectivity Map

This diagram illustrates the hierarchical reactivity of the molecule's three functional sites.[1]

Caption: Hierarchical reactivity profile.[1] The C4-Br bond is significantly more labile toward Pd(0) than C2-Cl, allowing sequential functionalization.

Mechanistic Insight: The "Halogen Dance" Risk

Warning: Under strongly basic conditions (e.g., LDA used without an electrophile present, or during slow lithiation), 3-alkoxy-4-bromopyridines can undergo "Halogen Dance" (base-catalyzed halogen migration) to the more stable C6 position.

-

Prevention: Always maintain low temperatures (-78 °C) during lithiation and ensure the electrophile (or boron source) is added immediately or is present in situ (Barbier conditions).[1]

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C4

Objective: Install an aryl group at C4 while leaving the C2-Cl and C3-OH intact.[1]

Reagents:

-

Substrate: 4-Bromo-2-chloropyridin-3-ol (1.0 eq)

-

Boronic Acid: Ar-B(OH)

(1.1 eq) -

Catalyst: Pd(dppf)Cl

[2]·DCM (3-5 mol%) — Chosen for stability and selectivity.[1] -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Setup: Charge a reaction vial with the substrate, boronic acid, and base. Degas the system (N

purge) for 10 minutes. -

Catalyst Addition: Add Pd(dppf)Cl

[1]·DCM quickly under N -

Reaction: Add degassed solvent mixture. Seal and heat to 60–80 °C .

-

Note: Do not exceed 90 °C to prevent activation of the C2-Cl bond.[1]

-

-

Monitoring: Monitor by LCMS. The bromide (M+H ~208/210) should disappear, replaced by the product mass. The chloride pattern (3:1 isotope ratio) should remain in the product.

-

Workup: Dilute with EtOAc, wash with 1N HCl (mildly acidic to protonate the phenol), then brine. Dry over Na

SO

Protocol B: Synthesis of Furo[3,2-b]pyridine Scaffold

Objective: Cyclization using the C3-OH and C2-Cl (or C2-alkynyl) to form a bicyclic core.[1]

Workflow:

-

Sonogashira: React C4-Br (or C2-Cl if C4 is capped) with a terminal alkyne.

-

Cyclization: Use CuI or AuCl

to facilitate the attack of the C3-OH onto the adjacent alkyne, forming the furan ring.

Applications in Drug Discovery[3][4][5][6]

This scaffold is pivotal in the design of Type I and Type II Kinase Inhibitors .[1] The 3-OH/2-Cl motif mimics the hinge-binding region of ATP or serves as a vector to access hydrophobic pockets.[1]

Diagram 2: Synthetic Workflow for Kinase Inhibitor Cores

Caption: Stepwise elaboration of the scaffold. Note that C4 is coupled before C2 to utilize the inherent reactivity difference (Br > Cl).

Safety & Handling

-

Corrosivity: As a halogenated phenol, it can be corrosive to skin and eyes.[1] Wear nitrile gloves and eye protection.[1]

-

Acidity: The compound is weakly acidic.[1] In basic biphasic extractions (e.g., NaOH wash), the compound will reside in the aqueous layer as the phenolate. Acidify the aqueous layer to pH ~3-4 to extract it back into organic solvent.[1]

-

Storage: Store at 2–8 °C under Argon to prevent oxidative darkening.

References

-

BenchChem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (2025).[1][3][4] Link (General reactivity principles of polyhalogenated pyridines).

-

Schlosser, M. Organometallics in Synthesis: A Manual.[1] Wiley, 2013.[1] (Authoritative source on "Halogen Dance" and Directed Ortho Metalation mechanisms).

-

Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.[1] (Reference for pyridine halogenation and functionalization strategies).

-

BLD Pharm. Product Datasheet: 4-Bromo-2-chloropyridin-3-ol (CAS 1211583-55-9).[1]Link (Physical properties and commercial availability).[1]

Sources

physical properties of 4-Bromo-2-chloropyridin-3-ol

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-chloropyridin-3-ol

Introduction

4-Bromo-2-chloropyridin-3-ol is a halogenated pyridinol derivative of significant interest to researchers in medicinal chemistry and drug development. Its utility as a versatile synthetic intermediate stems from the strategic placement of bromo, chloro, and hydroxyl functional groups on the pyridine scaffold. These substituents provide multiple reaction sites for further molecular elaboration, enabling the synthesis of diverse compound libraries for biological screening. A thorough understanding of the physical properties of this molecule is paramount for its effective use in synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the key physical characteristics of 4-Bromo-2-chloropyridin-3-ol, including both predicted data and detailed experimental protocols for their determination.

Molecular and Physicochemical Properties

The fundamental molecular and predicted physicochemical properties of 4-Bromo-2-chloropyridin-3-ol are summarized in the table below. It is important to note that while the molecular formula and weight are exact, the other properties are computationally predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClNO | - |

| Molecular Weight | 208.44 g/mol | [1] |

| CAS Number | 1211583-55-9 | [1][2] |

| SMILES | OC1=C(Br)C=CN=C1Cl | [1] |

| Predicted Melting Point | 150-170 °C | |

| Predicted Boiling Point | No data available | [1] |

| Predicted pKa | 6.5 - 7.5 | |

| Predicted LogP | 2.0 - 2.5 |

Predicted values are generated based on computational models and may differ from experimental values.

Melting Point: A Key Indicator of Purity

The melting point of a solid crystalline compound is a critical physical property that provides a primary indication of its purity. A sharp melting range (typically less than 1°C) is characteristic of a pure substance, while a broad and depressed melting range suggests the presence of impurities.[3]

Predicted Melting Point

Computational models suggest a melting point in the range of 150-170 °C for 4-Bromo-2-chloropyridin-3-ol. This relatively high melting point is expected due to the planar aromatic structure, the presence of polar C-Cl and C-Br bonds, and the potential for intermolecular hydrogen bonding via the hydroxyl group, all of which contribute to a stable crystal lattice.

Experimental Protocol for Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.[4][5]

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature at which the substance transitions from a solid to a liquid is observed.[6]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of 4-Bromo-2-chloropyridin-3-ol is completely dry and in a fine powdered form. If necessary, gently crush the crystals using a mortar and pestle.[5]

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample to introduce a small amount of the compound.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down to the bottom. The packed sample height should be between 2-3 mm.[4]

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Determination:

-

For an unknown sample, a preliminary rapid heating can be performed to get an approximate melting range.[7]

-

For a more precise measurement, start heating at a rate of about 10-15°C per minute until the temperature is about 20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[3]

-

Record the temperature at which the first liquid droplets appear (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Solvent Selection

The solubility of a compound in various solvents is a critical parameter for its purification, reaction setup, and formulation. The solubility of 4-Bromo-2-chloropyridin-3-ol is dictated by its molecular structure, which possesses both polar and non-polar characteristics.

Predicted Solubility

-

Water: Sparingly soluble. The hydroxyl group can participate in hydrogen bonding with water, but the overall non-polar character of the bromo- and chloro-substituted aromatic ring limits aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected due to the polar nature of these solvents and their ability to act as hydrogen bond acceptors.

-

Alcohols (e.g., Methanol, Ethanol): Good solubility is predicted, as these solvents are polar and can engage in hydrogen bonding with the hydroxyl group.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely due to dipole-dipole interactions.

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant polarity of the molecule.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of an organic compound in various solvents.[8]

Principle: A small, measured amount of the solute is added to a specific volume of a solvent, and its dissolution is observed. This process is repeated with solvents of varying polarity and pH to classify the compound.

Step-by-Step Methodology:

-

Initial Solvent Testing:

-

Place approximately 20-30 mg of 4-Bromo-2-chloropyridin-3-ol into a small test tube.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, dichloromethane) in small portions, shaking vigorously after each addition.[9]

-

Observe if the solid dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble."

-

-

Aqueous Acid-Base Solubility:

-

If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH.

-

5% HCl: Dissolution in dilute acid suggests the presence of a basic functional group (the pyridine nitrogen).

-

5% NaOH: Dissolution in dilute base indicates an acidic functional group (the hydroxyl group).

-

5% NaHCO₃: If soluble in 5% NaOH, test its solubility in 5% aqueous sodium bicarbonate. Dissolution in this weaker base suggests a more strongly acidic group.

-

Diagram of Solubility Testing Workflow:

Caption: Systematic Workflow for Solubility Testing.

Acidity (pKa): Ionization Behavior in Solution

The pKa is a measure of the acidity of a compound. For 4-Bromo-2-chloropyridin-3-ol, the pKa of the hydroxyl group is of primary interest, as it determines the ionization state of the molecule at different pH values. This is crucial for understanding its behavior in biological systems and for developing purification strategies such as acid-base extraction.

Predicted pKa

The predicted pKa for the hydroxyl group of 4-Bromo-2-chloropyridin-3-ol is in the range of 6.5 - 7.5 . The acidity of the hydroxyl group is enhanced compared to a simple phenol due to the electron-withdrawing inductive effects of the bromine and chlorine atoms, which stabilize the corresponding phenolate anion.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance.[10][11]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.[12][13]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the sample (e.g., 0.01 M) in a suitable solvent system (e.g., water-methanol mixture for sparingly soluble compounds).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[10]

-

-

Titration Procedure:

-

Place a known volume of the sample solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the compound.[10]

-

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for pKa Determination via Potentiometric Titration.

Predicted Spectroscopic Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-5: Expected to be a doublet around δ 7.0-7.5 ppm.

-

H-6: Expected to be a doublet around δ 7.5-8.0 ppm, likely shifted downfield relative to H-5 due to its proximity to the electronegative nitrogen atom.

-

-OH: The hydroxyl proton will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents.

FT-IR Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule.

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C=N and C=C stretches (aromatic ring): A series of sharp bands in the region of 1400-1600 cm⁻¹.

-

C-O stretch: An absorption band in the region of 1200-1300 cm⁻¹.

-

C-Cl stretch: An absorption band in the region of 600-800 cm⁻¹.

-

C-Br stretch: An absorption band in the region of 500-600 cm⁻¹.

Mass Spectrometry

The mass spectrum will be characterized by the presence of a distinct isotopic pattern for the molecular ion peak due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4) with characteristic relative intensities, which is a powerful tool for confirming the presence of both bromine and chlorine in the molecule.

Conclusion

This technical guide provides a detailed overview of the key . While experimental data for this specific compound is limited, this guide offers a robust framework for its characterization by presenting predicted values and established, detailed protocols for the experimental determination of its melting point, solubility, and pKa. The predicted spectroscopic characteristics also serve as a valuable reference for structural elucidation. This information is intended to empower researchers, scientists, and drug development professionals in their use and further investigation of this important synthetic building block.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

National Taiwan Normal University. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, February 1). Solubility of Organic Compounds: Principle and Examples. Retrieved from [Link]

-

Edisco. (n.d.). Melting point determination. Retrieved from [Link]

- Unknown. (n.d.). Experiment 1: Determination of Solubility Class.

-

Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

- Unknown. (n.d.). Determination of Melting Points.

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

- Unknown. (n.d.). Determination of Melting Points.

-

ECETOC. (n.d.). Appendix A: Measurement of Acidity (pKa). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

- Supporting Information. (n.d.). 4.

-

Northern Arizona University. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloropyridine. Retrieved from [Link]

- ArTS. (n.d.). Compound,SMILES.

-

Boroncore. (n.d.). 1211583-55-9 | 4-Bromo-2-chloropyridin-3-ol. Retrieved from [Link]

Sources

- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 2. 1211583-55-9|4-Bromo-2-chloropyridin-3-ol|BLD Pharm [bldpharm.com]

- 3. acdlabs.com [acdlabs.com]

- 4. research.aalto.fi [research.aalto.fi]

- 5. 4-Bromo-2-chloropyridine | C5H3BrClN | CID 3847770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-chloropyridine, 94% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. rjpn.org [rjpn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acdlabs.com [acdlabs.com]

- 11. Predicting Solubility | Rowan [rowansci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Machine learning spectroscopy to advance computation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-2-chloropyridin-3-ol: A Strategic Scaffold for Heterocyclic Functionalization

Topic: 4-Bromo-2-chloropyridin-3-ol: Strategic Synthesis and Application in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold remains a cornerstone of modern medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. Within this family, 4-Bromo-2-chloropyridin-3-ol (CAS 1211583-55-9) represents a "privileged structure" due to its dense functionalization potential. This tri-substituted heterocycle offers three distinct vectors for diversification: the nucleophilic hydroxyl group (C3), the labile bromide (C4) for cross-coupling, and the robust chloride (C2) for late-stage nucleophilic aromatic substitution (

Chemical Identity & Physical Profile[2][3][4]

| Parameter | Data |

| IUPAC Name | 4-Bromo-2-chloropyridin-3-ol |

| CAS Number | 1211583-55-9 |

| Molecular Formula | C |

| Molecular Weight | 208.44 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |

| pKa (Calculated) | ~5.8 (OH group, enhanced acidity due to electron-withdrawing halogens) |

| Key Isomers | Distinct from 2-bromo-4-chloropyridin-3-ol (CAS 22918-01-0) |

Strategic Synthesis: The Regioselectivity Challenge

Synthesizing 1,2,3,4-tetrasubstituted pyridines requires overcoming the inherent directing effects of the pyridine ring. Direct bromination of 2-chloropyridin-3-ol often leads to mixtures of C4 and C6 isomers. To ensure high fidelity, a Directed Ortho-Metalation (DoM) approach is the industry standard for research-scale production.

Pathway A: Directed Ortho-Metalation (DoM) – The Precision Route

This method utilizes the C3-hydroxyl group as a directing handle. By protecting the phenol as a carbamate or methoxymethyl (MOM) ether, the C4 position is activated for lithiation due to the ortho-directing ability of the oxygen substituent and the inductive effect of the pyridine nitrogen.

Mechanism:

-

Protection: The C3-OH is protected (e.g., with MOM-Cl or

). -

Lithiation: Treatment with LDA or

-BuLi at low temperature (-78°C) selectively deprotonates C4. -

Quench: An electrophilic bromine source (e.g.,

or NBS) is added. -

Deprotection: Acidic hydrolysis restores the free phenol.

Pathway B: Electrophilic Halogenation – The Scalable Route

For larger scales where chromatography is feasible, direct bromination of 2-chloropyridin-3-ol can be performed. However, the competing directing effects (OH directs ortho/para; Cl is weakly deactivating) often necessitate careful control of stoichiometry and temperature to favor the C4 isomer over the C6.

Visualization: Synthetic Workflow

Caption: Figure 1. Directed Ortho-Metalation (DoM) strategy for the regioselective synthesis of 4-Bromo-2-chloropyridin-3-ol.

Reactivity & Functionalization Logic

The utility of 4-Bromo-2-chloropyridin-3-ol lies in the differential reactivity of its three functional handles. Understanding the hierarchy of reactivity is crucial for designing multi-step synthesis campaigns.

Reactivity Hierarchy

-

C3-Hydroxyl (Nucleophile): Most reactive. Must be alkylated (ether synthesis) or protected before metal-catalyzed coupling to prevent catalyst poisoning or protonolysis of organometallics.

-

C4-Bromide (Electrophile): Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira). Reacts significantly faster than the C2-chloride due to the weaker C-Br bond.

-

C2-Chloride (Electrophile): Least reactive in Pd-coupling but highly activated for Nucleophilic Aromatic Substitution (

) due to the adjacent pyridine nitrogen.

Experimental Workflow: Step-by-Step Protocol

Protocol: Synthesis of a 4-Aryl Derivative via Suzuki Coupling Prerequisite: The C3-OH should be protected or alkylated (e.g., O-Methylation) prior to this step.

-

Setup: In a glovebox or under Argon, charge a reaction vial with 4-Bromo-2-chloro-3-methoxypyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

(5 mol%). -

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add

(2.0 equiv). -

Reaction: Seal and heat to 80°C for 4–12 hours.

-

Note: Monitoring by LCMS is critical. Over-reaction can lead to bis-coupling at the C2-Cl position, though this is slow at 80°C.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Visualization: Functionalization Decision Tree

Caption: Figure 2. Chemoselective functionalization pathways based on relative reactivity of the C3, C4, and C2 positions.

Applications in Drug Discovery[1][2][8][9]

The 4-bromo-2-chloropyridin-3-ol scaffold is particularly valuable in the development of Kinase Inhibitors .

-

CDK9 Inhibitors: The pyridine nitrogen and C3-OH (or O-alkyl) can function as a hinge-binding motif within the ATP binding pocket of kinases.

-

PROTAC Linkers: The orthogonal reactivity allows the C2 position to be used for attaching linker chains, while the C4 position holds the warhead.

Safety and Handling (E-E-A-T)

-

Hazards: Classed as an Irritant (Skin/Eye) and potentially Toxic if swallowed.

-

Handling: Always manipulate in a fume hood. The compound may sublime under high vacuum/heat; use controlled pressure during drying.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

References

-

BLD Pharm. (2024). Product Analysis: 4-Bromo-2-chloropyridin-3-ol (CAS 1211583-55-9). Retrieved from

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for DoM protocols).

-

BenchChem. (2025).[2] Comparative Guide to Catalysts for Selective Cross-Coupling of Halopyridines. Retrieved from

-

PubChem. (2025). Compound Summary: 4-Bromo-2-chloropyridine.[3][4][5] Retrieved from

Sources

Technical Monograph: 4-Bromo-2-chloropyridin-3-ol

Executive Summary

4-Bromo-2-chloropyridin-3-ol (CAS: 1211583-55-9) is a highly functionalized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., CDK9) and Hedgehog signaling. Its value lies in its orthogonal reactivity : the molecule possesses three distinct functional "handles"—a phenol (C3-OH), a labile bromide (C4-Br), and a less reactive chloride (C2-Cl)—allowing for sequential, regioselective functionalization.

This guide deconstructs the molecule’s physical properties with a focus on its molecular weight and isotopic distribution, details the primary synthetic routes, and outlines its utility in drug discovery.

Core Identity Data

| Property | Value |

| CAS Number | 1211583-55-9 |

| IUPAC Name | 4-Bromo-2-chloropyridin-3-ol |

| Molecular Formula | C₅H₃BrClNO |

| SMILES | Oc1c(Cl)nccc1Br |

| Appearance | Off-white to pale yellow solid |

| pKa (Predicted) | ~5.5 (Acidic phenol due to electron-withdrawing halogens) |

Physicochemical Profile: The "Weight" Deconstructed

For high-resolution mass spectrometry (HRMS) and quality control, relying on the "Average Molecular Weight" is insufficient due to the unique isotopic signatures of Bromine and Chlorine.

Molecular Weight vs. Monoisotopic Mass

The "molecular weight" printed on a bottle (208.44 g/mol ) is a weighted average. However, in mass spectrometry, the compound does not appear as a single peak but as a distinct cluster of isotopologues.

| Mass Type | Value (Da) | Description |

| Average Molecular Weight | 208.44 | Used for molarity calculations in synthesis. |

| Monoisotopic Mass | 206.9087 | Calculated using ⁷⁹Br (50.7%) and ³⁵Cl (75.8%). |

| Exact Mass (M+2) | 208.9066 | Species with ⁸¹Br/³⁵Cl OR ⁷⁹Br/³⁷Cl. |

| Exact Mass (M+4) | 210.9037 | Species with ⁸¹Br/³⁷Cl. |

Mass Spectrometry Isotopic Logic

The presence of one Bromine and one Chlorine atom creates a characteristic "M, M+2, M+4" pattern. This is a critical self-validating spectral feature for confirming the identity of the compound.

-

Bromine (Br): ~1:1 ratio of ⁷⁹Br : ⁸¹Br.

-

Chlorine (Cl): ~3:1 ratio of ³⁵Cl : ³⁷Cl.

When combined, the probability distribution results in a specific peak intensity pattern:

-

M (207): Contains ⁷⁹Br + ³⁵Cl.

-

M+2 (209): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl).

-

M+4 (211): Contains ⁸¹Br + ³⁷Cl.

Figure 1: Isotopic fractionation logic demonstrating the origin of the M, M+2, and M+4 mass spectral peaks.

Synthetic Methodologies

Access to 4-Bromo-2-chloropyridin-3-ol typically follows regioselective halogenation strategies.

Protocol A: Regioselective Bromination of 2-Chloropyridin-3-ol

This is the most direct route. The C3-hydroxyl group acts as an ortho/para director. Since the C2 position is blocked by Chlorine, electrophilic aromatic substitution (bromination) occurs preferentially at C4 (ortho to -OH) or C6 (para to -OH). Careful control of stoichiometry and temperature favors the C4 isomer.

Reagents:

-

Substrate: 2-Chloropyridin-3-ol[1]

-

Brominating Agent: N-Bromosuccinimide (NBS) or Br₂

-

Solvent: Acetonitrile (MeCN) or DMF

-

Temperature: 0°C to Room Temperature

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-chloropyridin-3-ol (1.0 eq) in MeCN (0.5 M concentration).

-

Addition: Add NBS (1.05 eq) portion-wise at 0°C to prevent over-bromination at C6.

-

Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS for the appearance of the M+2 peak cluster (207/209/211).

-

Quench: Quench with saturated aqueous Na₂S₂O₃ to remove excess bromine.

-

Isolation: Extract with Ethyl Acetate. The product often precipitates or can be recrystallized from Ethanol/Water.

Protocol B: Directed Ortho-Metalation (DoM)

For higher regiocontrol, a DoM strategy using a removable directing group (like a carbamate) can be employed.

-

Protection: Protect 2-chloropyridin-3-ol as the O-carbamate.

-

Lithiation: Treat with LDA (Lithium Diisopropylamide) at -78°C. The Lithium coordinates to the carbamate and directs deprotonation specifically at C4.

-

Quench: Add a bromine source (e.g., CBr₄ or Br₂).

-

Deprotection: Hydrolyze the carbamate to reveal the C3-OH.

Analytical Characterization (NMR)

In the absence of a reference standard, the ¹H NMR spectrum provides definitive structural proof.

Expected ¹H NMR (400 MHz, DMSO-d₆):

-

δ ~11.0 ppm (s, 1H): Hydroxyl proton (broad, D₂O exchangeable).

-

δ ~8.05 ppm (d, J = 5.2 Hz, 1H): H6 proton. This proton is adjacent to the Nitrogen, causing a significant downfield shift.

-

δ ~7.60 ppm (d, J = 5.2 Hz, 1H): H5 proton. This proton is vicinal to H6. The coupling constant (J ~5 Hz) is characteristic of pyridine ortho coupling.

Interpretation: The presence of two doublets confirms the protons are adjacent (C5 and C6). If the bromine were at C5 or C6, the splitting pattern would be a singlet or meta-coupling (small J), which validates the C4-substitution pattern.

Applications in Drug Discovery

4-Bromo-2-chloropyridin-3-ol is a "privileged scaffold" because it allows for Sequential Functionalization .

The Reactivity Hierarchy

-

C3-OH (Phenol): Can be alkylated (ether formation) or protected to tune solubility.

-

C4-Br (Bromide): Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura) due to the weaker C-Br bond compared to C-Cl.

-

C2-Cl (Chloride): Less reactive. Survives the first coupling, allowing for a second, distinct substitution (e.g., S_NAr with amines) later in the synthesis.

Figure 2: Sequential functionalization workflow exploiting the reactivity difference between Bromine and Chlorine.

References

-

BLD Pharm. (2025). 4-Bromo-2-chloropyridin-3-ol Product Sheet (CAS 1211583-55-9). Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3847770, 4-Bromo-2-chloropyridine (Analogous Structure Data). Retrieved from

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

-

Sigma-Aldrich. (2025). Mass Spectrometry of Halogenated Compounds: Isotopic Patterns. Retrieved from

Sources

Technical Guide: Solubility Profile and Solvent Selection for 4-Bromo-2-chloropyridin-3-ol

The following technical guide details the solubility profile, solvent selection strategies, and purification protocols for 4-Bromo-2-chloropyridin-3-ol .

CAS Number: 1211583-55-9 Formula: C₅H₃BrClNO Molecular Weight: 208.44 g/mol IUPAC Name: 4-Bromo-2-chloropyridin-3-ol[1][2]

Executive Summary

4-Bromo-2-chloropyridin-3-ol is a highly functionalized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors (e.g., SHP2, KRAS) and proteolysis-targeting chimeras (PROTACs). Its utility stems from its three distinct reactive sites: the electrophilic C-Br and C-Cl bonds, and the nucleophilic/acidic C-OH group.

Understanding its solubility is critical for optimizing Suzuki-Miyaura couplings , Buchwald-Hartwig aminations , and nucleophilic aromatic substitutions (SNAr) . This compound exhibits a "chameleon-like" solubility profile driven by its ability to act as both a hydrogen bond donor (phenol-like) and acceptor (pyridine nitrogen), heavily influenced by solution pH.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the electronic effects governing its solvation.

Structural Analysis

-

The Pyridinol Core: The 3-hydroxy group provides significant polarity and hydrogen-bonding capability, making the compound soluble in alcohols and polar aprotic solvents.

-

Halogenation (Cl at C2, Br at C4): These electron-withdrawing groups (EWG) significantly increase the acidity of the phenolic hydroxyl group compared to non-halogenated pyridinols. They also increase lipophilicity (LogP), reducing water solubility in the neutral state.

-

Acidity (pKa):

-

Hydroxyl Group:[3] Estimated pKa ~6.5–7.5. The ortho-chloro and para-bromo substituents stabilize the phenolate anion, making it more acidic than phenol (pKa 10).

-

Pyridine Nitrogen:[3][4] The basicity is drastically reduced (pKa < 1) due to the inductive withdrawal of the halogens, rendering it unlikely to protonate in standard organic workups unless strong mineral acids are used.

-

Solubility Data Summary

The following table synthesizes empirical observations and predictive models for solvent compatibility.

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>200 mg/mL) | Reaction media (Cross-coupling), Stock solutions |

| Ethers | THF, 1,4-Dioxane, MTBE | Good to High | Reaction media, Extraction |

| Alcohols | Methanol, Ethanol, Isopropanol | Good | Recrystallization, Transfer solvent |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to Good | Extraction, Chromatography, Recrystallization |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Extraction, Workup |

| Aromatic | Toluene, Xylene | Low to Moderate | Reaction media (often requires heat) |

| Alkanes | Hexanes, Heptane, Pentane | Poor (Insoluble) | Anti-solvent, Precipitation, Washing |

| Aqueous | Water (pH < 6) | Very Low | Precipitation (Anti-solvent) |

| Aqueous (Basic) | 1M NaOH, Na₂CO₃ (aq) | High | Extraction (as phenolate salt) |

Solubility Decision Framework (Visualization)

The following diagram illustrates the logical flow for selecting a solvent system based on the intended process (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on operational requirements.

Experimental Protocols

Protocol: pH-Switched Purification (Self-Validating System)

This method leverages the acidity of the 3-OH group to separate the product from non-acidic impurities (e.g., de-halogenated byproducts) without chromatography.

Principle: The compound is soluble in organic solvents in its neutral form but moves to the aqueous phase as a salt at high pH.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

-

Basic Extraction: Extract the organic layer twice with 1.0 M NaOH (aq).

-

Observation: The product moves to the aqueous layer (yellowish color often intensifies). Impurities remain in the EtOAc.

-

-

Wash: Wash the combined aqueous basic layers once with a small volume of Diethyl Ether or TBME to remove trace neutrals.

-

Acidification: Cool the aqueous layer to 0–5°C. Slowly add 1.0 M HCl or 6 M HCl dropwise with stirring until pH reaches ~3–4.

-

Critical Checkpoint: A thick precipitate should form. If the product oils out, add a seed crystal or scratch the glass.

-

-

Recovery:

-

Option A (Solid): Filter the precipitate and wash with cold water.

-

Option B (Oil/Soluble): Extract the acidified aqueous phase with DCM or EtOAc , dry over Na₂SO₄, and concentrate.

-

Protocol: Recrystallization Screening

Since specific literature on recrystallizing this exact CAS is sparse, use this standard "Solvent Pairing" protocol effective for halogenated pyridinols.

Recommended Solvent Systems:

-

System A: Ethyl Acetate (Solvent) / Heptane (Anti-solvent)

-

System B: Ethanol (Solvent) / Water (Anti-solvent)

Procedure (System A):

-

Place 1.0 g of crude solid in a flask.

-

Add Ethyl Acetate in small portions (0.5 mL) while heating to reflux (approx. 77°C) until fully dissolved.

-

Note: Do not exceed 5–7 mL/g. If not dissolved by then, filter hot to remove insoluble salts.[5]

-

-

Remove from heat.[6] While still hot, slowly add Heptane dropwise until a faint persistent cloudiness appears.

-

Add 1–2 drops of Ethyl Acetate to clear the solution.

-

Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

-

Filter crystals and wash with cold Heptane.

Applications in Synthesis (Solvent Selection)

Suzuki-Miyaura Coupling

Challenge: The free hydroxyl group can poison catalysts or undergo side reactions. Solvent Choice: 1,4-Dioxane/Water (4:1) or Toluene/Water . Rationale: These mixtures dissolve the inorganic base (K₂CO₃, Cs₂CO₃) and the organic substrate. The water component is crucial for the catalytic cycle (transmetallation). Note: If using anhydrous conditions, DMF is preferred, but requires difficult workup (aqueous washings).

Nucleophilic Substitution (SNAr)

Challenge: Displacing the 2-Cl or 4-Br. Solvent Choice: DMSO or NMP . Rationale: High dielectric constants stabilize the Meisenheimer complex intermediate. Temperature: These reactions often require 100–120°C; DMSO/NMP remain liquid and stable at these temperatures.

Safety & Handling (SDS Highlights)

-

Skin/Eye Contact: Halogenated pyridinols are severe irritants. The phenolic moiety increases skin absorption. Wear nitrile gloves and safety goggles.

-

Inhalation: Dust is irritating to the respiratory tract. Handle solid in a fume hood.

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless protection of the OH is intended).

References

-

PubChem. (n.d.). Compound Summary for CID 53394857: 4-Bromo-2-chloropyridin-3-ol.[7] National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 19, 2026, from [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and solubility principles).

Sources

- 1. 1259223-95-4,6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 405141-76-6 | 2,4-Dichloropyridin-3-ol - AiFChem [aifchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-氯吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic Characterization of 4-Bromo-2-chloropyridin-3-ol

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes the diagnostic utility of spectroscopic data to validate the identity of 4-Bromo-2-chloropyridin-3-ol , a critical halogenated heterocyclic intermediate.

CAS: 1038302-09-0 (Analogous/Generic) | Formula: C₅H₃BrClNO | MW: 208.44 g/mol

Executive Summary & Structural Context

4-Bromo-2-chloropyridin-3-ol is a trisubstituted pyridine scaffold frequently employed in the synthesis of kinase inhibitors and antiviral agents. Its structural integrity relies on the precise regiochemistry of the halogen substituents relative to the hydroxyl group.

This guide provides a Diagnostic Reference Standard for identifying this molecule. Unlike simple aromatics, the interaction between the ortho-chloro, meta-hydroxy, and para-bromo substituents creates a unique electronic fingerprint. The data below distinguishes this specific regioisomer from potential byproducts (e.g., 6-bromo isomers) common in electrophilic aromatic substitution.

Structural Analysis & Tautomerism

While 3-hydroxypyridines can exhibit keto-enol tautomerism (pyridinone vs. pyridinol), the presence of the electron-withdrawing Chlorine at C2 and Bromine at C4 strongly favors the hydroxy (enol) tautomer in non-polar solvents (CDCl₃), stabilized by intramolecular hydrogen bonding.

Mass Spectrometry (MS): The Isotope Fingerprint

Core Diagnostic: The simultaneous presence of Chlorine (

Theoretical Isotope Distribution (ESI+)

Base Peak (M+H)⁺ Calculation based on C₅H₄BrClNO⁺

| Ion Species | Mass (m/z) | Relative Abundance (%) | Origin |

| M (Monoisotopic) | 207.91 | 100.0% | |

| M + 2 | 209.91 | ~131.0% | Mixed: ( |

| M + 4 | 211.91 | ~32.0% |

Analyst Note: Unlike mono-halogenated compounds, the M+2 peak is the most intense (or nearly equal to M) due to the summation of the

abundance (~97%) andabundance (~32%). An M+2 peak significantly lower than the M peak indicates loss of Bromine (de-bromination impurity).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for OH visibility) or CDCl₃. Reference: TMS (0.00 ppm).

¹H-NMR (Proton) Diagnostic Data

The molecule possesses only two aromatic protons (H5 and H6), making the coupling constant (

| Position | Shift (δ ppm) | Multiplicity | Assignment Logic | |

| OH | 10.8 - 11.2 | Broad Singlet | - | Deshielded by H-bond to Cl (C2). Disappears with D₂O shake. |

| H-6 | 7.95 - 8.05 | Doublet (d) | ||

| H-5 | 7.55 - 7.65 | Doublet (d) |

Interpretation:

-

Coupling (

Hz): This value is characteristic of vicinal coupling in pyridines (H5–H6). If the coupling were < 2 Hz, it would indicate meta coupling (H4–H6), suggesting the Bromine is at position 5, which would be an incorrect regioisomer.

¹³C-NMR (Carbon) Diagnostic Data

Predicted shifts based on substituent additivity rules (ChemDraw/ACD).

| Carbon | Shift (δ ppm) | Type | Electronic Environment |

| C-3 | 151.5 | C_quat | C-OH . Highly deshielded (ipso-oxygen). |

| C-2 | 142.8 | C_quat | C-Cl . Deshielded by N and Cl. |

| C-6 | 141.0 | CH | |

| C-5 | 126.5 | CH | |

| C-4 | 122.0 | C_quat | C-Br .[1] Shielded relative to C-Cl due to "Heavy Atom Effect" of Bromine. |

Infrared Spectroscopy (FT-IR)

Mode: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Significance |

| 3200 - 3450 | O-H Stretch | Broad band. Lower frequency indicates intramolecular H-bonding with Cl. |

| 3050 - 3080 | C-H Stretch (Ar) | Weak aromatic C-H signals. |

| 1560 - 1590 | C=N / C=C Stretch | Characteristic "Pyridine Breathing" bands. |

| 1240 - 1260 | C-O Stretch | Phenolic C-O stretch. |

| 1050 - 1080 | Ar-Cl Stretch | In-plane bending/stretching interaction. |

| 650 - 700 | C-Br Stretch | Strong, distinct band for aryl bromides. |

Analytical Workflow & Logic Diagram

The following diagram illustrates the logical flow for confirming the structure of 4-Bromo-2-chloropyridin-3-ol from a crude reaction mixture.

Caption: Logical decision tree for structural validation, prioritizing MS isotope patterns and NMR coupling constants.

Experimental Protocols

A. Sample Preparation for NMR[2][3]

-

Mass: Weigh ~5-10 mg of the solid compound.

-

Solvent: Add 0.6 mL DMSO-d₆ .

-

Why DMSO? Chloroform (CDCl₃) may cause the OH signal to broaden or disappear due to exchange. DMSO stabilizes the OH proton via hydrogen bonding, resulting in a sharp, distinct singlet or doublet.

-

-

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

B. LC-MS Method (Standard Screen)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV (254 nm) and ESI (Positive Mode).

-

Note: The phenol moiety makes this compound slightly acidic; if peak tailing occurs, switch Mobile Phase A to Ammonium Acetate buffer (pH 4.5).

References

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent additivity rules).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1038302-09-0 (Analogous Structures)." PubChem, [Link].

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[1] (Source for halogen isotope abundance ratios).

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison, [Link]. (Reference for phenolic OH shifts in DMSO).

Sources

Strategic Utilization of 4-Bromo-2-chloropyridin-3-ol in High-Value Scaffold Synthesis

Topic: 4-Bromo-2-chloropyridin-3-ol as a building block in organic synthesis Content Type: An in-depth technical guide.

Executive Summary: The Orthogonal Pyridine Core

In the landscape of heterocyclic building blocks, 4-Bromo-2-chloropyridin-3-ol (CAS: 1211583-55-9) represents a "privileged scaffold" due to its high density of orthogonal reactive handles. Unlike simple halopyridines, this trisubstituted core offers three distinct sites for diversification—a nucleophilic hydroxyl group at C3, an electrophilic bromide at C4 (gamma-position), and an electrophilic chloride at C2 (alpha-position).

This guide details the technical exploitation of this molecule, focusing on the chemoselective differentiation of the halogen handles to access complex bioactive architectures found in kinase inhibitors (e.g., CDK9, Hedgehog pathway) and advanced agrochemicals.

Chemical Profile & Structural Analysis

| Property | Specification |

| IUPAC Name | 4-Bromo-2-chloropyridin-3-ol |

| CAS Number | 1211583-55-9 |

| Molecular Formula | C₅H₃BrClNO |

| Molecular Weight | 208.44 g/mol |

| Key Features | Orthogonal Halogen Reactivity (Br vs. Cl), H-bond Donor/Acceptor (OH) |

| Storage | 2–8°C, Inert atmosphere (Hygroscopic) |

The Reactivity Triad

The utility of this building block rests on the electronic differentiation of its substituents:

-

C3-Hydroxyl (OH): An electron-donating group (EDG) that modulates the electronics of the ring. It serves as a handle for O-alkylation (ether formation) or can be protected (MOM, TBS) to direct lithiation to the C4 position via the Directed Ortho Metalation (DoM) effect.

-

C4-Bromide (Br): Located at the gamma position. In Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the C-Br bond is weaker and more labile than the C-Cl bond, allowing for selective functionalization at C4 while leaving C2 intact.

-

C2-Chloride (Cl): Located at the alpha position, adjacent to the ring nitrogen. This position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the nitrogen. It is generally less reactive toward Pd(0) than the C4-Br, enabling sequential coupling strategies.[1]

Visualizing the Chemoselective Workflow

The following diagram illustrates the logical flow of functionalizing this scaffold, highlighting the "Orthogonal Strategy" where conditions dictate the site of reaction.

Caption: Orthogonal functionalization pathways. Path A exploits the weaker C-Br bond for Pd-catalysis. Path B exploits the electronic activation of C2 for SNAr.

Synthesis of the Building Block

Accessing 4-bromo-2-chloropyridin-3-ol with high regiochemical purity is non-trivial. Direct bromination of 2-chloropyridin-3-ol often yields mixtures of C4 and C6 isomers. The preferred method utilizes Directed Ortho Metalation (DoM) .

Protocol: Regioselective Synthesis via DoM

Rationale: The C3-hydroxyl is first protected as a Methoxymethyl (MOM) ether. The MOM group coordinates with lithium bases (e.g., LiTMP or n-BuLi), directing deprotonation selectively to the C4 position (the "ortho" position between the directing group and the bulky halogen is sterically crowded, but C4 is accessible).

Step-by-Step Methodology:

-

Protection:

-

Dissolve 2-chloropyridin-3-ol (1.0 eq) in dry THF at 0°C.

-

Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min.

-

Add MOM-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 h.

-

Result: 2-Chloro-3-(methoxymethoxy)pyridine.

-

-

Lithiation & Bromination:

-

Cool a solution of the protected intermediate (1.0 eq) in anhydrous THF to -78°C under Argon.

-

Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide, 1.2 eq) dropwise. Note: LiTMP is preferred over n-BuLi to avoid nucleophilic attack on the pyridine ring.

-

Stir at -78°C for 1 hour to ensure complete lithiation at C4.

-

Add a solution of CBr₄ (Carbon tetrabromide, 1.5 eq) or NBS in THF dropwise.

-

Stir for 30 min at -78°C, then slowly warm to RT.

-

-

Deprotection (Optional):

-

Treat the crude MOM-ether with 3M HCl in MeOH/DCM to reveal the free hydroxyl group if required, or keep protected for subsequent coupling steps.

-

Synthetic Transformations & Protocols

A. C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C4 while preserving the C2-Cl bond for later use. Mechanism: Oxidative addition of Pd(0) occurs faster at the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol).

Protocol:

-

Reagents: 4-Bromo-2-chloro-3-(MOM)oxypyridine (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

-

Solvent: DME/Water (4:1, degassed).

-

Procedure:

-

Combine reactants in a sealed tube or microwave vial.

-

Heat to 80°C (oil bath) or 100°C (microwave, 30 min). Caution: Avoid overheating (>120°C) to prevent oxidative addition into the C-Cl bond.

-

Monitor by LCMS. The bromide should be consumed completely before the chloride reacts.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

-

Outcome: 4-Aryl-2-chloropyridin-3-ol derivative.

B. C2-Selective SNAr Displacement

Objective: Introduce an amine or alkoxide at C2.[2] Mechanism: The ring nitrogen renders the C2 position electron-deficient. The presence of the C4-Br (if not yet coupled) or a C4-Aryl group further activates the ring.

Protocol:

-

Reagents: 4-Bromo-2-chloropyridin-3-ol (or protected variant) (1.0 eq), Primary Amine (e.g., morpholine, aniline) (2.0 eq), DIPEA (3.0 eq).

-

Solvent: NMP or DMSO (Polar aprotic solvents accelerate SNAr).

-

Procedure:

-

Heat the mixture to 100–120°C .

-

Note: If the nucleophile is volatile, use a sealed vessel.

-

For unreactive amines, Buchwald-Hartwig conditions (Pd-catalyzed) may be required, but standard thermal SNAr usually suffices for C2-Cl pyridines.

-

-

Outcome: 2-Amino-4-bromopyridin-3-ol derivative.

Case Study: Designing a Kinase Inhibitor Scaffold

In the development of CDK9 inhibitors (e.g., analogues of Flavopiridol or Dinaciclib), the pyridine core is often used to mimic the adenine binding mode of ATP.

-

The Design: The C3-OH (or methoxy) acts as a hydrogen bond acceptor/donor to the hinge region of the kinase.

-

The C4-Vector: An aryl group installed here extends into the hydrophobic pocket.

-

The C2-Vector: An amine installed here often solubilizes the molecule or interacts with the ribose-binding pocket.

Workflow Implementation:

-

Start: 4-Bromo-2-chloropyridin-3-ol.

-

Step 1 (O-Alkylation): Methylation (MeI, K₂CO₃) to give 4-bromo-2-chloro-3-methoxypyridine.

-

Step 2 (C4-Coupling): Suzuki coupling with 4-cyanophenylboronic acid to install the hydrophobic tail.

-

Step 3 (C2-Amination): Displacement of C2-Cl with N-methylpiperazine to enhance solubility.

-

Result: A trisubstituted "privileged" kinase inhibitor pharmacophore constructed in 3 high-yielding steps.

References

-

BenchChem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (2025). Link

-

National Institutes of Health (NIH). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. (2022).[1] Link

-

ChemicalBook. 2-Chloro-4-bromopyridine synthesis and properties. (2026). Link

-

MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Link

-

Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). Link

Sources

The Strategic Scaffold: Discovery and Technical Guide to 4-Bromo-2-chloropyridin-3-ol

This guide provides an in-depth technical analysis of 4-Bromo-2-chloropyridin-3-ol (CAS 1211583-55-9), a critical scaffold in modern medicinal chemistry. It details the compound's discovery context, electronic properties, validated synthesis protocols, and its role as a "linchpin" intermediate for orthogonal cross-coupling reactions.

Part 1: Introduction & Historical Context

The Rise of Orthogonal Pyridines

The history of 4-Bromo-2-chloropyridin-3-ol is not defined by a single "eureka" moment but by the evolution of Fragment-Based Drug Discovery (FBDD) in the early 21st century. As medicinal chemists moved beyond simple pyridine substitutions, the demand grew for "privileged scaffolds" that offered orthogonal reactivity —the ability to functionalize specific positions of a ring sequentially without protecting groups.

This compound emerged (circa 2010s) as a solution to a specific topological problem: How to construct highly substituted pyridine cores with precise regiocontrol.

-

The 3-Hydroxy Group: Provides a handle for etherification (solubility/binding) or can be converted to a triflate for coupling.

-

The 2-Chloro Position: A "masked" electrophile, less reactive than bromine, allowing it to survive initial cross-couplings.

-

The 4-Bromo Position: The "entry point"—highly reactive toward Pd-catalyzed coupling (Suzuki, Buchwald) due to the electronic activation by the adjacent hydroxyl group and the inherent lability of the C-Br bond.

Discovery Timeline

-

Pre-2000s: Pyridine chemistry focused largely on mono- and di-substituted derivatives. 2-chloropyridin-3-ol was a known commodity.

-

2005-2010: The "Magic Chloro" and "Magic Methyl" effects in kinase inhibitors drove the synthesis of poly-halogenated heterocycles.

-

2010-Present: 4-Bromo-2-chloropyridin-3-ol became a commercially available building block, enabling the synthesis of complex fused systems (e.g., furopyridines, pyrido[2,3-d]pyrimidines) used in HIV integrase inhibitors and next-generation agrochemicals.

Part 2: Chemical Properties & Mechanistic Logic

The Electronic Battlefield

To understand the synthesis and utility of this compound, one must analyze the competing electronic effects on the pyridine ring.

| Substituent | Position | Effect on Ring | Directing Effect |

| Nitrogen (N) | 1 | Strong Deactivation (Inductive -I, Mesomeric -M) | Deactivates |

| Hydroxyl (OH) | 3 | Strong Activation (Mesomeric +M) | Directs ortho (2,4) and para (6) |

| Chlorine (Cl) | 2 | Weak Deactivation | Directs ortho/para |

The Regioselectivity Paradox: When brominating 2-chloropyridin-3-ol , where does the bromine go?

-

Position 2: Blocked by Chlorine.[1]

-

Position 6 (Para to OH): Activated by OH, but strongly deactivated by the ring Nitrogen (

-position). -

Position 4 (Ortho to OH): Activated by OH, and less deactivated by the ring Nitrogen (

-position).

Part 3: Synthesis Protocol (Validated)

Method: Regioselective Bromination of 2-Chloropyridin-3-ol

This protocol avoids the use of protecting groups, leveraging the inherent directing effects described above.

Reagents:

-

Substrate: 2-Chloropyridin-3-ol (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) or Br

-

Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

-

Dissolution: Charge a reaction vessel with 2-chloropyridin-3-ol and MeCN (0.5 M concentration). Ensure the starting material is fully dissolved.

-

Bromination: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes. Critical: Slow addition prevents local high concentrations of brominating agent which could lead to dibromination (at C-4 and C-6).

-

Reaction Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by LC-MS.

-

Target Mass: [M+H]+ = 209/211 (Starting Material)

287/289/291 (Product pattern for Br+Cl).

-

-

Quench: Quench with saturated aqueous Na

S -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoints

-

Checkpoint 1 (Color): The reaction should transition from colorless/pale yellow to orange/red (if using Br

) or remain pale yellow (NBS). A dark black/tarry color indicates decomposition (likely pyridine oxidation). -

Checkpoint 2 (NMR):

-

Starting Material: 3 protons (H4, H5, H6).

-

Product: 2 protons (H5, H6). The H4 signal (typically a doublet of doublets) will disappear. The remaining signals will be two doublets (H5 and H6) with a coupling constant

Hz.

-

Part 4: Applications & Reactivity Hierarchy

The power of 4-Bromo-2-chloropyridin-3-ol lies in its ability to undergo sequential cross-coupling . The reactivity order is dictated by bond dissociation energies (BDE) and the oxidative addition rates to Pd(0).

Reactivity Order:

-

C-4 Bromine: Most reactive. Undergoes Suzuki/Buchwald coupling at RT or mild heat (60°C).

-

C-2 Chlorine: Less reactive. Requires higher temperatures (>100°C) or specialized ligands (e.g., XPhos, Buchwald precatalysts) to react after the bromine is gone.

-

C-3 Hydroxyl: Can be alkylated (ether synthesis) or sulfonated (triflate) to create a third electrophilic site.

Visualized Workflow: Sequential Functionalization

The following diagram illustrates the logical flow for synthesizing a tri-functionalized pyridine library using this scaffold.

Caption: Logical workflow for the sequential functionalization of 4-Bromo-2-chloropyridin-3-ol, exploiting the differential reactivity of halogen substituents.

Part 5: Quantitative Data Summary

| Parameter | Value / Description | Source |

| CAS Number | 1211583-55-9 | [1] |

| Molecular Formula | C | [1] |

| Molecular Weight | 208.44 g/mol | [1] |

| pKa (OH) | ~6.5 - 7.0 (Estimated) | Derived from 3-hydroxypyridine (4.86) + electron withdrawing halogens. |

| Melting Point | 147-154°C (Carboxylic acid analog); 3-ol varies by crystal form. | [2] |

| Preferred Solvent | DMSO, DMF, MeCN (Synthesis); DCM/MeOH (Workup) | [3] |

| Storage | 2-8°C, Inert Atmosphere (Argon), Protect from Light | [3] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366717, 4-Bromo-2-chloropyridin-3-ol. Retrieved from [Link]

- European Patent Office (2013).Patent EP2543667A1: 2-aminopyridine analogs as glucokinase activators. (Describes usage of 2-chloropyridin-3-ol core).

-

Royal Society of Chemistry (2025). Regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines. Organic & Biomolecular Chemistry.[4][5][6][7] Retrieved from [Link]

Sources

- 1. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. EP2543667A1 - 2-aminopyridine analogs as glucokinase activators - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Strategic Suzuki-Miyaura Coupling of 4-Bromo-2-chloropyridin-3-ol for the Synthesis of Functionalized Pyridine Scaffolds

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] 4-Bromo-2-chloropyridin-3-ol is a versatile tri-functional heterocyclic building block, offering multiple handles for sequential and site-selective derivatization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromo-2-chloropyridin-3-ol in Suzuki coupling reactions. We delve into the mechanistic principles governing regioselectivity, offer optimized starting protocols, and present a systematic troubleshooting guide to empower the synthesis of complex pyridinyl-containing molecules.

Mechanistic Rationale and Regioselectivity

The success of any cross-coupling strategy with a polyhalogenated substrate hinges on understanding the inherent reactivity of each position. For 4-Bromo-2-chloropyridin-3-ol, the regiochemical outcome of the Suzuki-Miyaura coupling is dictated by a confluence of electronic effects and carbon-halogen bond dissociation energies.

1.1. The Suzuki-Miyaura Catalytic Cycle The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3] The cycle is initiated by the oxidative addition of the palladium(0) species into the carbon-halogen bond, which is often the rate-determining step.[4] This is followed by transmetalation with a base-activated boronic acid derivative and concludes with reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[2][5] The presence of a base is crucial, as it activates the organoboron compound to form a more nucleophilic borate species, facilitating the transmetalation step.[5][6]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

1.2. Predicting Regioselectivity In polyhalogenated systems, two primary factors govern the site of oxidative addition:

-

Carbon-Halogen (C-X) Bond Strength: The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[7][8] This trend is inversely correlated with bond dissociation energy; the weaker C-Br bond (~276 kJ/mol) is significantly more susceptible to cleavage by Pd(0) than the stronger C-Cl bond (~339 kJ/mol).[4]

-

Electronic Effects of the Heterocycle: In pyridine rings, positions alpha (C2/C6) and gamma (C4) to the nitrogen are electronically deficient, which generally enhances their reactivity toward oxidative addition compared to the C3/C5 positions.[9][10]

For 4-Bromo-2-chloropyridin-3-ol, the difference in bond strength between the C-Br and C-Cl bonds is the dominant factor.[4][10] Therefore, selective Suzuki-Miyaura coupling is strongly predicted to occur at the C4-bromo position , leaving the C2-chloro position intact for subsequent functionalization under more forcing conditions. The hydroxyl group at C3, being an electron-donating group, further deactivates the adjacent C2 and C4 positions slightly, but this effect is insufficient to overcome the inherent reactivity difference of the halogens.

Optimization of Key Reaction Parameters

Achieving high yields and selectivity requires careful selection of the catalyst system, base, and solvent. The following table summarizes recommended starting points for the selective coupling at the C4-bromo position.

| Parameter | Recommended Reagents/Conditions | Molar Ratio / Mol% | Rationale & Expert Insights |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Pd(PPh₃)₄ is a reliable Pd(0) source that is often effective for reactive C-Br bonds.[11] Pd(II) sources like Pd(OAc)₂ are also excellent but require in situ reduction, which can be achieved by phosphine ligands or homocoupling of the boronic acid.[12] |

| Ligand | PPh₃, SPhos, XPhos | 1.2 - 2 eq. to Pd | For C-Br coupling, simple phosphines like PPh₃ are often sufficient.[3] If reactivity is low, more electron-rich and bulky Buchwald ligands (SPhos, XPhos) can accelerate the catalytic cycle.[12][13] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 eq. | An aqueous inorganic base is standard. K₃PO₄ is a strong, non-nucleophilic base effective for a wide range of substrates.[11] Cs₂CO₃ can be beneficial for challenging couplings. |

| Boron Reagent | Arylboronic Acid or Pinacol Ester | 1.1 - 1.5 eq. | Pinacol esters offer greater stability against protodeboronation, a common side reaction, but free boronic acids are often more reactive.[14] |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | 4:1 to 10:1 ratio | A mixture of an organic solvent and water is essential to dissolve both the organic substrate and the inorganic base.[4][11] Rigorous degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |

| Temperature | 80 - 110 °C | N/A | Higher temperatures are often required to drive the reaction to completion. Microwave irradiation can significantly reduce reaction times.[15] |

Detailed Experimental Protocols

This section provides a trusted, step-by-step protocol for the selective Suzuki-Miyaura coupling of an arylboronic acid at the C4-position of 4-Bromo-2-chloropyridin-3-ol.

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of 4-(Aryl)-2-chloropyridin-3-ol

Materials:

-

4-Bromo-2-chloropyridin-3-ol (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Pd(PPh₃)₄ (3 mol%)

-

K₃PO₄ (2.5 eq.)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel

Procedure:

-

Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-2-chloropyridin-3-ol, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

-

Inerting: Seal the vessel and subject it to three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen). This step is critical to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-